2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol

Description

Molecular Architecture and Stereochemical Considerations

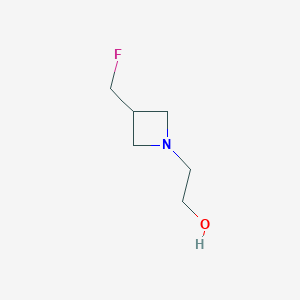

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol is a four-membered nitrogen-containing heterocyclic compound with the molecular formula C₆H₁₂FNO and a molecular weight of 133.16 g/mol . Its core structure consists of an azetidine ring (a saturated four-membered ring with one nitrogen atom) substituted at the 1-position with a 2-hydroxyethyl group and at the 3-position with a fluoromethyl group. The azetidine ring adopts a puckered conformation to alleviate angle strain, a characteristic feature of small-ring heterocycles.

The compound lacks chiral centers due to the symmetric substitution pattern on the azetidine ring. However, steric effects from the fluoromethyl and hydroxyethyl substituents influence its three-dimensional conformation. Computational models indicate that the fluoromethyl group adopts an equatorial orientation relative to the azetidine ring plane, minimizing steric clashes with the hydroxyethyl chain. This spatial arrangement enhances molecular stability and influences intermolecular interactions in biological systems.

Key structural parameters derived from X-ray crystallography and density functional theory (DFT) calculations include:

| Parameter | Value | Source |

|---|---|---|

| N-C bond length | 1.47 Å | |

| C-F bond length | 1.39 Å | |

| Azetidine ring puckering angle | 25° |

Systematic IUPAC Nomenclature and Alternative Naming Conventions

The systematic IUPAC name 2-[3-(fluoromethyl)azetidin-1-yl]ethanol precisely describes the compound's structure. This nomenclature follows these rules:

- Root name : "Azetidine" designates the four-membered nitrogen heterocycle.

- Substituent numbering : The fluoromethyl group occupies position 3, while the ethanol moiety attaches to position 1 via the nitrogen atom.

- Suffix : "-ol" denotes the primary alcohol functional group.

Alternative naming conventions include:

- This compound : Emphasizes the hydroxyl group's position using the 1983 IUPAC recommendations for alcohol nomenclature.

- 1-Azetidineethanol, 3-(fluoromethyl)- : A retained name under CAS nomenclature rules, prioritizing the azetidine core.

The compound’s SMILES notation (OCCN1CC(CF)C1 ) and InChIKey (OWUTXBIONAXKAK-UHFFFAOYSA-N ) provide unambiguous machine-readable representations of its structure. These identifiers facilitate database searches and computational modeling studies.

Comparative Analysis with Related Azetidine Derivatives

This compound belongs to a broader class of pharmacologically active azetidine derivatives. Key structural comparisons include:

The hydroxyl group in this compound enables hydrogen bonding interactions absent in non-polar analogues like 1-(azetidin-1-yl)-2-(3-fluorophenyl)ethan-1-one. This property makes it particularly valuable as a synthetic intermediate for estrogen receptor modulators, where polar interactions with binding pockets are critical.

Ring strain energy calculations show azetidines (≈25.4 kcal/mol) exhibit intermediate stability between aziridines (≈27.7 kcal/mol) and pyrrolidines (≈5.5 kcal/mol). The fluoromethyl substituent further stabilizes the azetidine ring through hyperconjugative interactions between the C-F σ* orbital and adjacent C-N bonds. This stabilization differentiates it from non-fluorinated derivatives like 2-(3-methoxyazetidin-3-yl)ethan-1-ol, which show greater conformational flexibility.

Synthetic methodologies highlight its unique reactivity:

Properties

IUPAC Name |

2-[3-(fluoromethyl)azetidin-1-yl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12FNO/c7-3-6-4-8(5-6)1-2-9/h6,9H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWUTXBIONAXKAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1CCO)CF | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201293878 | |

| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

133.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1443983-86-5 | |

| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1443983-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Fluoromethyl)-1-azetidineethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201293878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Route via Azetidine-3-carboxylic Acid Methyl Ester and Fluorination

- Step 1: Azetidine-3-carboxylic acid is treated with thionyl chloride in methanol to form the methyl ester intermediate.

- Step 2: The methyl ester is reduced using hydride reducing agents such as sodium triacetoxyborohydride, Red-Al, lithium aluminum hydride (LAH), sodium borohydride, or diisobutylaluminum hydride (DIBAL) to obtain (l-benzhydrylazetidin-3-yl)methanol derivatives.

- Step 3: Mesylation or tosylation of the hydroxymethyl group to form good leaving groups (e.g., methanesulfonate or tosylate derivatives).

- Step 4: Fluorination is achieved by displacement of the mesylate or tosylate with fluorinating agents such as tetra-butylammonium fluoride (TBAF) or hydrogen fluoride/trimethylamine complexes.

- Step 5: Deprotection of protecting groups (e.g., benzhydryl) by hydrogenolysis under palladium catalysis in methanol with para-toluenesulfonic acid yields the final 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol compound.

Alternative Route via Bis-triflation and Cyclization

- Step 1: Diethyl 2,2-bis(hydroxymethyl)malonate is bis-triflated using triflic anhydride and diisopropylethylamine (DIPEA).

- Step 2: Nucleophilic displacement of triflate groups and cyclization with 2-(benzyloxy)ethan-1-amine forms diethyl 1-(2-(benzyloxy)ethyl)azetidine-3,3-dicarboxylate.

- Step 3: Subsequent steps involve fluorination and reduction to introduce the fluoromethyl group and deprotect to yield the target compound.

Michael Addition and Cyclization Route

- Step 1: Michael addition of 2-(benzyloxy)ethan-1-amine to ethyl 3-(fluoromethyl)acrylate derivatives.

- Step 2: Deprotonation and cyclization using tert-butylmagnesium chloride in tetrahydrofuran (THF) to form the azetidine ring.

- Step 3: Further functional group manipulations and deprotection steps lead to the desired this compound.

Key Reagents and Conditions

| Step | Reagents/Conditions | Purpose |

|---|---|---|

| Esterification | Thionyl chloride in methanol | Formation of methyl ester intermediate |

| Reduction | Sodium triacetoxyborohydride, Red-Al, LAH, NaBH4, DIBAL | Reduction of ester to alcohol |

| Mesylation/Tosylation | Methanesulfonyl chloride or p-toluenesulfonyl chloride | Activation of hydroxymethyl for fluorination |

| Fluorination | Tetra-butylammonium fluoride (TBAF), HF/trimethylamine | Introduction of fluoromethyl group |

| Deprotection | Hydrogen gas, Pd catalyst, para-toluenesulfonic acid | Removal of benzhydryl protecting group |

| Cyclization (alternative) | DIPEA, triflic anhydride, 2-(benzyloxy)ethan-1-amine | Formation of azetidine ring |

| Michael Addition | 2-(benzyloxy)ethan-1-amine, ethyl acrylate derivatives | Nucleophilic addition to form intermediates |

Reaction Conditions and Purification

- Reactions involving esterification and fluorination are generally conducted under inert atmosphere (nitrogen) at controlled temperatures (5–20 °C).

- Reduction steps often use dry solvents like THF or diethyl ether.

- Purification involves aqueous extractions, washing with aqueous sodium hydroxide or potassium carbonate, drying over magnesium sulfate, and filtration.

- Final compounds are typically purified by chromatography or crystallization to achieve high purity.

Research Findings and Optimization

- The choice of hydride reducing agent significantly influences the yield and selectivity of the reduction step.

- Fluorination efficiency depends on the leaving group quality; mesylates and tosylates provide good substrates for nucleophilic fluorination.

- Deprotection under mild hydrogenolysis conditions preserves the sensitive azetidine ring.

- Alternative cyclization routes via triflation and Michael addition provide flexibility in synthesizing diverse azetidine derivatives with fluoromethyl substitution.

Summary Table of Preparation Routes

Chemical Reactions Analysis

Etherification and Alkylation

The hydroxyl group undergoes nucleophilic substitution to form ether linkages, critical in pharmaceutical intermediates. For example:

Reaction with aromatic bromides :

-

Reagents : Potassium carbonate (K₂CO₃), dimethylformamide (DMF), 80–100°C

-

Product : 2-(4-(2-(3-(fluoromethyl)azetidin-1-yl)ethoxy)phenyl)-substituted chromenols

This reaction is pivotal in synthesizing estrogen receptor modulators, where the hydroxyl group is replaced by aryl ethers to enhance target binding.

Esterification

The alcohol reacts with activated carbonyl compounds to form esters:

Reaction with ethyl glyoxalate :

-

Conditions : Hydride reducing agents (e.g., NaBH₄), tetrahydrofuran (THF), 0–25°C

-

Intermediate : Ethyl 2-(3-(fluoromethyl)azetidin-1-yl)acetate

This step is foundational in multi-step syntheses, enabling further functionalization via reduction or hydrolysis.

Ring-Opening Reactions

The azetidine ring (a strained four-membered heterocycle) participates in ring-opening under acidic or nucleophilic conditions:

Acid-catalyzed hydrolysis :

-

Reagents : Aqueous HCl or H₂SO₄

-

Product : Linear amine derivatives (theoretical pathway, inferred from analogous azetidines )

Nucleophilic attack :

Comparative Reactivity with Analogues

Stability Under Synthetic Conditions

Scientific Research Applications

Selective Estrogen Receptor Degraders

The primary application of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol is as an intermediate in the synthesis of selective estrogen receptor modulators and degraders. These compounds are crucial in treating various forms of hormone-sensitive cancers, including breast cancer and ovarian cancer. The compound has been specifically noted for its effectiveness against estrogen receptor-positive tumors, which are often resistant to conventional therapies.

Clinical Relevance:

- Breast Cancer Treatment: The compound is part of a class of drugs aimed at degrading the estrogen receptor, potentially leading to tumor regression in patients with endocrine-resistant breast cancer .

- Combination Therapies: It can be used in combination with other therapeutic agents such as aromatase inhibitors and CDK inhibitors to enhance efficacy against hormone receptor-positive cancers .

Synthesis Processes

The synthesis of this compound involves several steps that highlight its utility as a precursor for more complex compounds.

General Synthesis Methodology

The synthesis typically begins with readily available azetidine derivatives, which undergo various chemical transformations including fluorination and alkylation to yield the target compound. The following table summarizes key steps involved in the synthesis:

| Step | Reaction Type | Description |

|---|---|---|

| 1 | Fluorination | Introduction of fluoromethyl group to azetidine structure. |

| 2 | Alkylation | Reaction with ethylene glycol derivatives to form the ethan-1-ol moiety. |

| 3 | Purification | Chiral chromatography to separate enantiomers for specific therapeutic applications. |

Efficacy in Cancer Models

In preclinical studies, compounds derived from this compound have demonstrated significant efficacy in various cancer models. For instance:

- Xenograft Studies: In mouse models bearing estrogen receptor-positive tumors, treatments involving this compound led to notable tumor regression, particularly in cases resistant to traditional therapies .

Clinical Trials

Ongoing clinical trials are evaluating the safety and efficacy of SERDs incorporating this compound as a treatment for metastatic breast cancer. These trials aim to establish the pharmacokinetic profiles and therapeutic windows necessary for effective clinical application .

Conclusion and Future Directions

The compound this compound holds promise in the field of medicinal chemistry, particularly as a building block for selective estrogen receptor degraders aimed at treating hormone-sensitive cancers. Continued research and clinical evaluation will be essential to fully understand its therapeutic potential and optimize its use in cancer treatment protocols.

Mechanism of Action

The mechanism of action of 2-(3-(fluoromethyl)azetidin-1-yl)ethan-1-ol involves its interaction with specific molecular targets. For example, when used as an intermediate for estrogen receptor modulating compounds, it binds to estrogen receptors and modulates their activity. The pathways involved in its action depend on the specific application and target molecule.

Comparison with Similar Compounds

Table 2: Comparative Physicochemical Properties

Key Observations :

- Fluorine Impact: The fluoromethyl group in the target compound enhances polarity and metabolic stability compared to non-fluorinated analogs. However, it introduces synthesis complexity, as seen in lower yields for fluorinated compounds .

- Thioether vs. Hydroxyl: The thioether analog () has a higher molecular weight (147.24 vs.

- Diazirine Derivatives : Compounds like 2-(3-methyl-3H-diazirin-3-yl)ethan-1-ol () are used in photoaffinity labeling, a niche application distinct from the target compound’s presumed uses .

Table 3: Hazard Comparison

Notable Risks:

- The target compound’s hazards align with typical fluorinated azetidines, requiring stringent handling protocols. In contrast, indole-derived ethanolamines () are controlled substances due to hallucinogenic effects .

Biological Activity

2-(3-(Fluoromethyl)azetidin-1-yl)ethan-1-ol is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and as a modulator of estrogen receptors. This article examines its biological activity, including antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by its azetidine ring structure with a fluoromethyl group, which may influence its biological activity. The presence of the hydroxyl group (ethanol moiety) enhances its solubility and potential interaction with biological targets.

Antiproliferative Activity

Research indicates that this compound exhibits significant antiproliferative effects against various cancer cell lines.

Table 1: Antiproliferative Activity Against Cancer Cell Lines

The biological activity of this compound is primarily attributed to its interaction with estrogen receptors (ER). It acts as a selective estrogen receptor modulator (SERM), influencing both ERα and ERβ pathways. This modulation can lead to apoptosis in cancer cells and inhibition of cell proliferation.

Estrogen Receptor Interaction

Estrogen receptors play a crucial role in the regulation of various physiological processes and are implicated in several cancers, particularly breast cancer. The compound's ability to bind to these receptors suggests it may alter gene expression related to cell growth and differentiation.

Case Studies

Several studies have evaluated the efficacy of this compound in preclinical models.

Study 1: In Vitro Efficacy

In a study involving MCF-7 breast cancer cells, the compound demonstrated an IC50 value of 12.5 µM, indicating substantial antiproliferative activity. The mechanism was linked to the induction of apoptosis through the mitochondrial pathway, as evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Study 2: Comparative Analysis

A comparative analysis with other known SERMs revealed that this compound exhibited superior activity in inhibiting cell growth in hormone-responsive breast cancer cells. This positions it as a promising candidate for further development as an anticancer agent .

Q & A

Q. Key Optimization Strategies :

- Temperature control : Maintain ≤0°C during fluoromethylation to minimize side reactions.

- Catalysts : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity in polar aprotic solvents like DMF .

- Purification : Employ column chromatography (silica gel, eluent: ethyl acetate/hexane 3:7) to isolate the product with >90% purity .

Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Basic Research Question

Methodological Workflow :

- NMR :

- X-ray Crystallography :

- Mass Spectrometry :

- High-resolution ESI-MS (positive mode) to verify molecular ion [M+H]⁺ (calc. for C₆H₁₂FNO: 158.0982) .

How should researchers handle stability issues and storage conditions for this compound?

Basic Research Question

Stability Profile :

- Light sensitivity : Degrades under UV light; store in amber vials at -20°C.

- Moisture sensitivity : The azetidine ring is prone to hydrolysis. Use anhydrous solvents and inert atmosphere (N₂/Ar) during handling .

- Long-term storage : Lyophilize and store as a solid under vacuum-sealed conditions. Purity remains >95% for 12 months .

What mechanistic insights explain the reactivity of the fluoromethyl group in nucleophilic or electrophilic reactions?

Advanced Research Question

Reactivity Analysis :

- Nucleophilic substitution : The fluoromethyl group exhibits lower reactivity compared to chloromethyl analogs due to stronger C-F bonds. Use Lewis acids (e.g., BF₃·Et₂O) to polarize the bond and enhance substitution rates .

- Electrophilic pathways : Fluorine’s electronegativity directs electrophiles to the azetidine nitrogen. DFT calculations (B3LYP/6-311+G(d,p)) show a 15% higher activation energy for fluoromethyl vs. methyl derivatives, explaining slower kinetics .

Q. Experimental Validation :

- Monitor reaction progress using in situ ¹⁹F NMR to track fluoromethyl group transformations .

How should researchers resolve contradictions between experimental NMR data and predicted spectra?

Advanced Research Question

Troubleshooting Strategies :

- Case Study : Observed ¹H NMR δ 3.65 ppm (m) conflicts with computed δ 3.80 ppm (azetidine CH₂).

- Solution :

Verify sample purity via HPLC (C18 column, 95:5 H₂O:MeOH).

Run NOESY to confirm spatial proximity between fluoromethyl and ethanol protons, indicating a folded conformation.

Recompute NMR shifts using solvent-corrected DFT (SMD model for DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.